

Application Notes: Surface Labeling of Live Cells using Cy5.5 DBCO

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Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15623125

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Introduction

The precise fluorescent labeling of live cell surfaces is a cornerstone of modern biological research and drug development. It enables the visualization and tracking of cellular components, the study of dynamic processes such as receptor trafficking, and the characterization of cell-based therapeutics. This application note details the use of **Cy5.5 DBCO**, a bright and photostable near-infrared fluorescent probe, for the specific and covalent labeling of live cells.

The methodology is based on the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".^{[1][2]} This approach involves two key steps. First, the cell surface is metabolically engineered to express azide functional groups. This is typically achieved by incubating cells with an unnatural azide-modified sugar, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is processed by the cell's metabolic machinery and incorporated into cell surface glycans.^{[3][4]} Second, the azide-modified cells are treated with **Cy5.5 DBCO**. The dibenzocyclooctyne

(DBCO) group reacts specifically and covalently with the azide groups on the cell surface, resulting in highly specific and stable fluorescent labeling.[5][6]

This copper-free click chemistry reaction is well-tolerated in living systems, exhibiting no apparent cytotoxicity or adverse effects on cellular functions.[3][7] The near-infrared emission of Cy5.5 minimizes autofluorescence from biological specimens, leading to a high signal-to-noise ratio.[8][9] These properties make **Cy5.5 DBCO** an ideal reagent for a wide range of applications, including in vitro and in vivo cell tracking, flow cytometry, and high-resolution microscopy.[7][10]

Key Advantages:

- **High Specificity:** The bioorthogonal nature of the click chemistry reaction ensures minimal off-target labeling.[3]
- **Biocompatibility:** The copper-free reaction is non-toxic and does not perturb normal cellular physiology.[7]
- **Excellent Photostability:** Cy5.5 is a robust fluorophore suitable for long-term imaging studies.[8]
- **Low Background:** The near-infrared emission spectrum of Cy5.5 minimizes autofluorescence.[8][11]
- **Versatility:** This method is adaptable to various cell types and downstream applications.[3]

Physicochemical and Fluorescent Properties of Cy5.5 DBCO

Property	Value	Reference
Excitation Maximum (Ex)	675-678 nm	[8][11]
Emission Maximum (Em)	694-700 nm	[7][8]
Molar Extinction Coefficient	190,000 cm ⁻¹ M ⁻¹	[8][11]
Molecular Weight	~1161.34 g/mol	[8][11]
Solubility	Water, DMSO, DMF	[8][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans via metabolic glycoengineering.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile

Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., plates, flasks, or chamber slides) and allow them to adhere and grow to a confluency of 70-80%. [3]
- Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO. [3] Store at -20°C.

- **Metabolic Labeling:** Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 μM .^{[3][4]}
- **Incubation:** Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.^[3] The optimal incubation time should be determined empirically for each cell type.
- **Washing:** Gently wash the cells twice with pre-warmed, sterile PBS to remove any unincorporated Ac4ManNAz.^[3] The cells are now azide-modified and ready for labeling with **Cy5.5 DBCO**.

Protocol 2: Cell Surface Labeling with Cy5.5 DBCO

This protocol describes the labeling of azide-modified live cells with **Cy5.5 DBCO** via a copper-free click reaction.

Materials:

- Azide-labeled live cells (from Protocol 1)
- **Cy5.5 DBCO**
- Anhydrous DMSO
- Serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS)
- Complete cell culture medium

Procedure:

- **Prepare Cy5.5 DBCO Stock Solution:** Prepare a 1-10 mM stock solution of **Cy5.5 DBCO** in anhydrous DMSO.
- **Prepare Labeling Solution:** Dilute the **Cy5.5 DBCO** stock solution in pre-warmed, serum-free medium or live-cell imaging buffer to a final concentration of 2-50 μM .^[12] The optimal concentration should be titrated to achieve sufficient labeling without causing cytotoxicity.

- Labeling Reaction: Aspirate the PBS from the azide-labeled cells and add the **Cy5.5 DBCO** labeling solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. [\[12\]](#)[\[13\]](#)
- Washing: Gently wash the cells three times with pre-warmed, complete cell culture medium to remove unreacted **Cy5.5 DBCO**.[\[13\]](#)
- Imaging: The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., Ex: 630-650 nm, Em: 660-700 nm).

Data Presentation

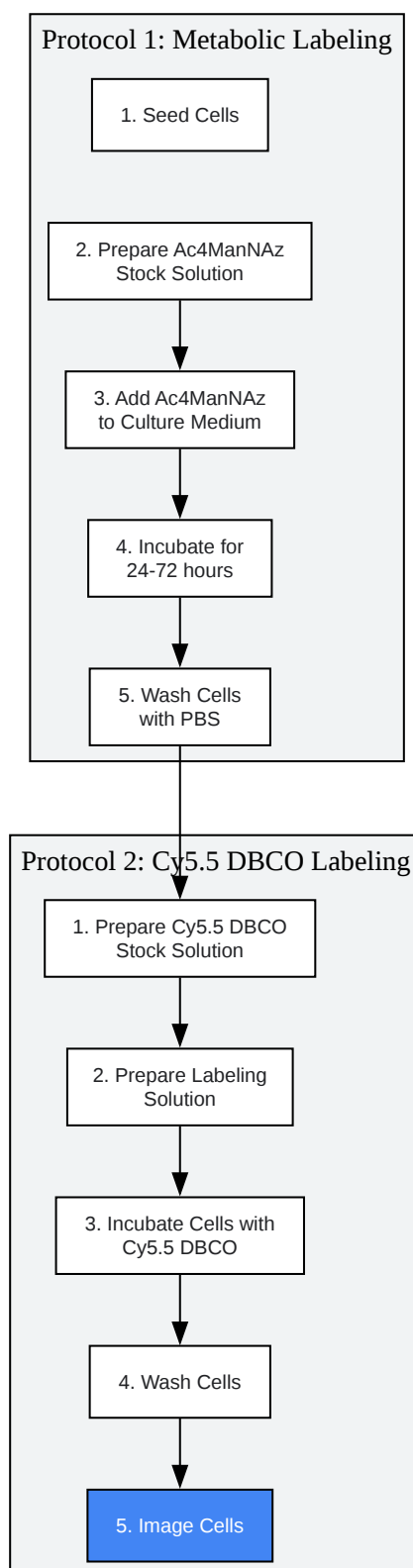
Table 1: Typical Labeling Conditions and Cell Viability

Cell Type	Ac4ManN Az Concentration (µM)	Cy5.5 DBCO Concentration (µM)	Labeling Time (min)	Post-Labeling Viability (%)	Assay Method	Reference
HEK293T	25	10	30	>95	Trypan Blue Exclusion	[13]
HeLa	50	20	60	>92	Live/Dead Assay	[13]
A549	Not specified	100	Not specified	Not significantly affected	MTT Assay	[10]
CHO	25	5	20	>98	Annexin V/PI Staining	[13]

Table 2: Labeling Efficiency and Signal-to-Noise Ratio

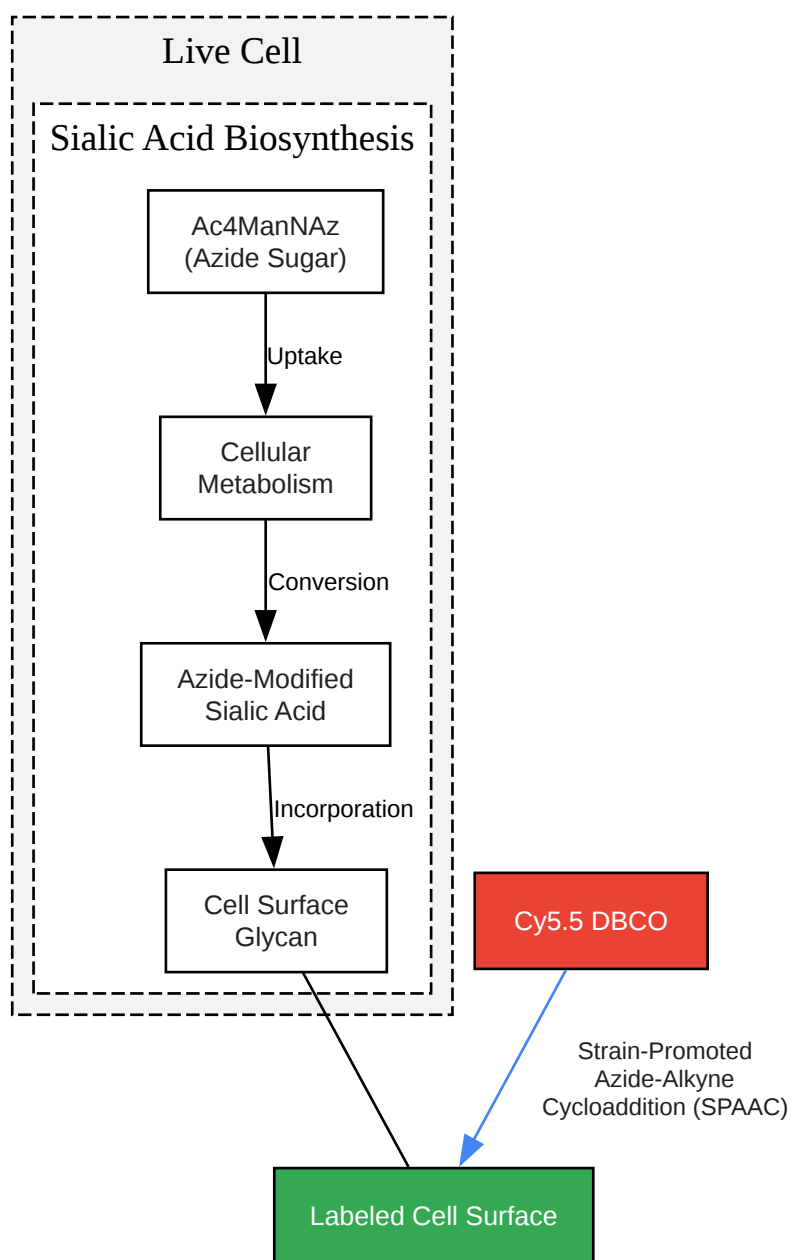
Cell Type	Labeling Efficiency (%)	Method of Quantification	Signal-to-Noise Ratio (SNR)	Imaging Modality	Reference
HEK293T	75 ± 8	Flow Cytometry	15.2 ± 2.5	Confocal Microscopy	[13]
HeLa	62 ± 11	Western Blot	12.8 ± 3.1	TIRF Microscopy	[13]
CHO	85 ± 5	Flow Cytometry	18.5 ± 2.8	Epifluorescence Microscopy	[13]

Visualizations



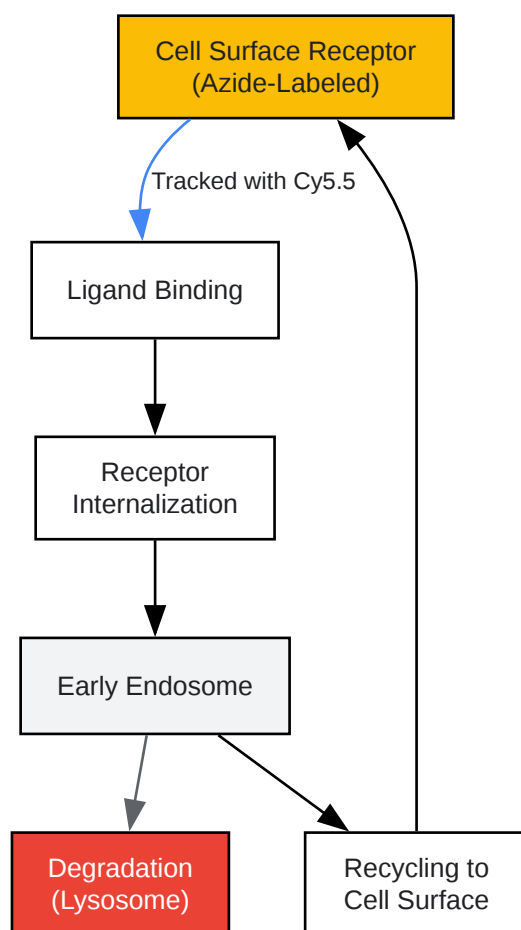
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Caption: Experimental workflow for live cell surface labeling.



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Caption: Mechanism of bioorthogonal cell surface labeling.



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Caption: Tracking receptor dynamics with Cy5.5 labeling.

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